molecular formula C7H3BrClF3Zn B14885139 2-Chloro-4-(trifluoromethyl)phenylZinc bromide

2-Chloro-4-(trifluoromethyl)phenylZinc bromide

Cat. No.: B14885139
M. Wt: 324.8 g/mol
InChI Key: PGCIHZJFHUBDDB-UHFFFAOYSA-M
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Description

2-Chloro-4-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidative Addition: Palladium or nickel catalysts.

    Transmetalation: Boron or silicon reagents.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Chloro-4-(trifluoromethyl)phenylzinc bromide offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. This combination enhances its utility in selective cross-coupling reactions, providing access to a broader range of biaryl compounds .

Properties

Molecular Formula

C7H3BrClF3Zn

Molecular Weight

324.8 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-6-ide

InChI

InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

PGCIHZJFHUBDDB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)Cl)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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